ent-Frovatriptan-d3 (succinate)
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Overview
Description
ent-Frovatriptan-d3 (succinate): is a deuterium-labeled version of ent-Frovatriptan. It is primarily used in scientific research, particularly in the study of pharmacokinetics and metabolic profiles of drugs. The compound is a stable isotope, which means it contains heavy isotopes of hydrogen, carbon, and other elements .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ent-Frovatriptan-d3 (succinate) involves the incorporation of deuterium into the ent-Frovatriptan molecule. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions are carefully controlled to ensure the selective incorporation of deuterium .
Industrial Production Methods: Industrial production of ent-Frovatriptan-d3 (succinate) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and techniques to ensure high purity and yield. The compound is then purified and characterized using various analytical methods to confirm its structure and isotopic composition .
Chemical Reactions Analysis
Types of Reactions: ent-Frovatriptan-d3 (succinate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
ent-Frovatriptan-d3 (succinate) has several scientific research applications, including:
Chemistry: Used as a tracer in the study of reaction mechanisms and pathways.
Biology: Employed in metabolic studies to understand the behavior of drugs in biological systems.
Medicine: Utilized in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
Mechanism of Action
The mechanism of action of ent-Frovatriptan-d3 (succinate) is similar to that of ent-Frovatriptan. It acts as a selective agonist for the 5-HT1B and 5-HT1D receptors, which are involved in the regulation of serotonin levels in the brain. By binding to these receptors, the compound helps to alleviate migraine symptoms by causing vasoconstriction of intracranial blood vessels .
Comparison with Similar Compounds
Frovatriptan: The non-deuterated version of the compound.
Sumatriptan: Another triptan used for migraine treatment.
Rizatriptan: A similar compound with a slightly different chemical structure.
Uniqueness: ent-Frovatriptan-d3 (succinate) is unique due to the incorporation of deuterium, which enhances its stability and allows for more precise pharmacokinetic studies. The deuterium labeling also helps in distinguishing the compound from its non-deuterated counterparts in analytical studies .
Properties
Molecular Formula |
C18H23N3O5 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
butanedioic acid;(6S)-6-(trideuteriomethylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide |
InChI |
InChI=1S/C14H17N3O.C4H6O4/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13;5-3(6)1-2-4(7)8/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18);1-2H2,(H,5,6)(H,7,8)/t9-;/m0./s1/i1D3; |
InChI Key |
WHTHWNUUXINXHN-SSUNAKLMSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N[C@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O |
Canonical SMILES |
CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
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